Compound Description: AZD5153 is a potent bivalent bromodomain and extraterminal inhibitor. It exhibits high potency in vitro and in vivo, effectively downregulating c-Myc and inhibiting tumor growth in xenograft studies [].
Relevance: While sharing the core [, , ]triazolo[4,3-b]pyridazine scaffold with the target compound, AZD5153 incorporates a piperidine ring directly attached to the triazolopyridazine moiety, distinguishing it from the sulfur linker present in the target compound. This structural variation highlights the exploration of different linkers and substituents around the core scaffold for optimizing biological activity. []
Compound Description: SAR125844 is a potent and selective MET kinase inhibitor. It demonstrates promising activity against wild-type MET kinase and several clinically relevant mutants [].
Relevance: SAR125844 shares the [, , ]triazolo[4,3-b]pyridazine core structure with 1-(4-Methylpiperidin-1-yl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone. The key difference lies in the substitution pattern around the core. While the target compound features a pyridyl group at the 3-position and a sulfur linker at the 6-position of the triazolopyridazine, SAR125844 has a 4-fluorophenyl group at the 6-position and a benzothiazole-urea moiety linked through a sulfur atom at the 3-position. []
Compound Description: SGX523 is a mesenchymal-epithelial transition factor (c-MET) inhibitor that entered clinical development for the treatment of solid tumors. It showed species-dependent toxicity, potentially due to crystal deposits in renal tubules [].
Compound Description: L-838,417 exhibits functional selectivity for specific non-α1 GABAA receptors and demonstrates a low propensity to induce seizures in a precipitated withdrawal model in mice [].
Relevance: Although L-838,417 shares the [, , ]triazolo[4,3-b]pyridazine core with 1-(4-Methylpiperidin-1-yl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone, they belong to different chemical classes due to their substituents. L-838,417 focuses on GABAA receptor modulation, whereas the target compound's specific activity is not defined within the provided context. []
Compound Description: Cl 218,872 is another compound investigated for its interaction with GABAA receptors, specifically those containing γ1 subunits [, ]. This compound showed no significant effect on GABA-induced chloride currents at a concentration of 1 μM [, ].
Relevance: Similar to L-838,417, Cl 218,872 also shares the [, , ]triazolo[4,3-b]pyridazine core with 1-(4-Methylpiperidin-1-yl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone, highlighting this core as a potential pharmacophore for diverse biological targets. [, ]
Compound Description: This compound was developed as a potential c-Met inhibitor with reduced bioactivation compared to its predecessor, compound 1 (7-methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine). Despite efforts to shift metabolism towards the naphthyridine ring alkoxy substituent, it still exhibited glutathione conjugation and covalent binding in vitro and in vivo. []
Relevance: Compound 2 and 1-(4-Methylpiperidin-1-yl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone both belong to a series of compounds containing the [, , ]triazolo[4,3-b]pyridazine scaffold, indicating potential exploration of this core structure for c-Met inhibition. []
Compound Description: This compound was synthesized as part of a study focusing on new 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol derivatives. []
Relevance: Compound 11 shares the triazole ring with 1-(4-Methylpiperidin-1-yl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone, although it's incorporated into a different fused ring system. This highlights the diverse chemical space explored through modifications of heterocyclic systems. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.